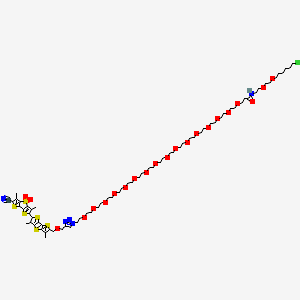
PKC-|A translocation inhibitor peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The PKC-|A translocation inhibitor peptide is a specialized compound designed to inhibit the translocation of protein kinase C (PKC) isozymes to specific subcellular sites. Protein kinase C is a family of phospholipid-dependent serine/threonine kinases involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis. The inhibition of PKC translocation can modulate these cellular processes, making this compound a valuable tool in scientific research and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PKC-|A translocation inhibitor peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to increase efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
PKC-|A translocation inhibitor peptide primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. it can be modified through:
Acylation: Addition of acyl groups to enhance stability or cell permeability.
Phosphorylation: Addition of phosphate groups to modulate activity.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS).
Major Products
The primary product is the this compound itself. Modifications, such as myristoylation, can produce derivatives with enhanced properties .
科学研究应用
PKC-|A translocation inhibitor peptide has a wide range of applications in scientific research:
Chemistry: Used to study protein-protein interactions and enzyme kinetics.
Biology: Investigates cellular signaling pathways and regulatory mechanisms.
Medicine: Explores therapeutic potential in cancer, cardiovascular diseases, and neurological disorders.
作用机制
The PKC-|A translocation inhibitor peptide exerts its effects by selectively binding to specific PKC isozymes, preventing their translocation to subcellular sites. This inhibition disrupts the activation and function of PKC, thereby modulating downstream signaling pathways. The molecular targets include various PKC isozymes, such as PKC-θ, which plays a role in cancer metastasis and immune cell function .
相似化合物的比较
Similar Compounds
PKC-ε Translocation Inhibitor Peptide: Selectively inhibits PKC-ε translocation.
PKC-θ Inhibitor Peptide: Targets PKC-θ nuclear translocation
Uniqueness
The PKC-|A translocation inhibitor peptide is unique in its ability to selectively inhibit specific PKC isozymes without affecting others. This selectivity allows for precise modulation of cellular processes and reduces off-target effects, making it a valuable tool in both research and therapeutic contexts .
属性
分子式 |
C43H73N13O13 |
|---|---|
分子量 |
980.1 g/mol |
IUPAC 名称 |
(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C43H73N13O13/c1-21(2)16-29(38(63)51-28(10-7-8-14-44)42(67)56-15-9-11-31(56)40(65)55-34(24(6)58)43(68)69)52-39(64)30(19-57)53-41(66)33(22(3)4)54-35(60)23(5)49-37(62)27(12-13-32(46)59)50-36(61)26(45)17-25-18-47-20-48-25/h18,20-24,26-31,33-34,57-58H,7-17,19,44-45H2,1-6H3,(H2,46,59)(H,47,48)(H,49,62)(H,50,61)(H,51,63)(H,52,64)(H,53,66)(H,54,60)(H,55,65)(H,68,69)/t23-,24+,26-,27-,28-,29-,30-,31-,33-,34-/m0/s1 |
InChI 键 |
ICIPIBNUPQEBBH-UJQDVVJTSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid](/img/structure/B12369058.png)





![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)


![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12369106.png)
![2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid](/img/structure/B12369107.png)

![[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl N-[[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl]oxymethyl]carbamate](/img/structure/B12369121.png)
